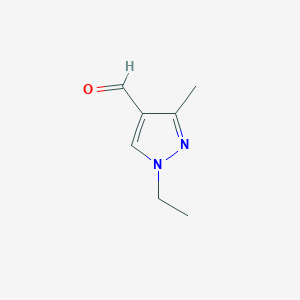

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-ethyl-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-4-7(5-10)6(2)8-9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIVHAYYUUFWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341454 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-38-2 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS number and properties

An In-depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring structure. This pyrazole derivative serves as a crucial and versatile building block in organic synthesis. Due to the reactivity of its aldehyde functional group, it is a valuable precursor in the development of a wide array of more complex molecules. Its significance is most pronounced in the fields of pharmaceutical research and agrochemical development, where it functions as a key intermediate in the synthesis of biologically active compounds.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 676348-38-2 | [2][4] |

| Molecular Formula | C₇H₁₀N₂O | [2][4] |

| Molecular Weight | 138.17 g/mol | [2][4] |

| Flash Point | 100.3°C | [5] |

| Storage Conditions | Store at -20°C or 2-8°C in a dry, well-ventilated, and sealed container. | [2][4] |

| MDL Number | MFCD02056541 | [2] |

Synthesis and Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes, including the title compound, is frequently achieved through the Vilsmeier-Haack reaction.[6][7] This reaction formylates a suitable hydrazone precursor using a Vilsmeier reagent, typically composed of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Experimental Protocol: Vilsmeier-Haack Reaction

The following protocol is a generalized procedure for the synthesis of a pyrazole-4-carbaldehyde from a corresponding hydrazone precursor.

-

Reagent Preparation : The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃) to an excess of N,N-dimethylformamide (DMF) under cooled conditions.

-

Reaction : The appropriate hydrazone precursor is dissolved in the Vilsmeier reagent.

-

Incubation : The reaction mixture is stirred at a controlled temperature (e.g., room temperature or heated) for several hours (typically 8-12 hours) to ensure the completion of the formylation.[7]

-

Quenching : The reaction mixture is then carefully poured onto crushed ice to quench the reaction and decompose the excess Vilsmeier reagent.

-

Neutralization : The acidic solution is neutralized with a suitable base, such as sodium bicarbonate (NaHCO₃), until a solid precipitate forms.[7]

-

Isolation and Purification : The resulting solid product is collected by filtration, washed thoroughly with cold water, and dried. Recrystallization from an appropriate solvent (e.g., DMF or ethanol) is performed to yield the purified this compound.[7]

Caption: Generalized workflow for the Vilsmeier-Haack synthesis.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate used to construct more complex molecules with specific functional properties.

-

Pharmaceutical Development : This compound is a key starting material for synthesizing a range of pharmaceuticals.[1] It is used in the development of anti-inflammatory, analgesic, and anti-cancer agents.[1][3] For instance, it can be used as a substrate to create pyrazole derivatives that act as orexin receptor dual antagonists or to synthesize 3-amino-isoquinolines that exhibit significant efficacy against various tumor cell lines, including human colorectal and breast cancer cells.[5]

-

Agrochemicals : In agricultural chemistry, it serves as an intermediate in the formulation of pesticides and herbicides, contributing to the development of new agents for crop protection.[1][2]

-

Organic Synthesis : Beyond specific applications, it is widely utilized in academic and industrial labs as a building block for synthesizing complex heterocyclic structures, thereby advancing the field of organic chemistry.[1][5]

Caption: Applications of this compound.

Biological Activity Context

While specific signaling pathway data for this compound is not extensively detailed in public literature, the broader class of pyrazole-containing compounds is well-documented for a wide range of biological activities. These activities include antimicrobial, anti-inflammatory (often via COX-2 inhibition), antitumor, anti-parasitic, and antiviral effects.[8][9] The utility of the title compound lies in its role as a scaffold to build derivatives that can be optimized to target these biological pathways with high specificity and efficacy.

Safety and Handling

According to available safety data, this compound can cause skin irritation and serious eye irritation.[5] Standard laboratory safety precautions should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be used in a well-ventilated area or under a chemical fume hood. For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, with temperatures ranging from -20°C to 8°C.[2][4][5]

References

- 1. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. usbio.net [usbio.net]

- 5. What is this compound?_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. jpsionline.com [jpsionline.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde from Hydrazones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus of this document is the synthetic route commencing from hydrazone precursors, with a detailed exploration of the Vilsmeier-Haack reaction, a cornerstone method for the formylation of such substrates.

Introduction

Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. Their versatile reactivity allows for further elaboration into more complex molecular architectures. The target molecule, this compound, is of particular interest due to the presence of ethyl and methyl substituents on the pyrazole ring, which can influence the physicochemical properties and biological activity of its derivatives. This guide will detail the prevalent synthetic methodology, provide experimental protocols, and present relevant data for the synthesis of this and related compounds.

The Vilsmeier-Haack Reaction: A Powerful Tool for Pyrazole Synthesis

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the context of pyrazole synthesis from hydrazones, this reaction offers an efficient one-pot procedure for both the cyclization of the hydrazone and the subsequent formylation of the resulting pyrazole ring.[3][4]

The reaction typically involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[4]

Reaction Mechanism

The synthesis of 1-substituted-3-alkyl/aryl-1H-pyrazole-4-carbaldehydes from hydrazones via the Vilsmeier-Haack reaction proceeds through a well-established mechanistic pathway. The key steps are outlined below:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates N,N-dimethylformamide to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Attack: The hydrazone, acting as a nucleophile, attacks the Vilsmeier reagent.

-

Cyclization: An intramolecular cyclization occurs, leading to the formation of a pyrazoline intermediate.

-

Aromatization: Elimination of dimethylamine leads to the formation of the aromatic pyrazole ring.

-

Formylation: The newly formed pyrazole ring, being electron-rich, undergoes a second electrophilic attack by another molecule of the Vilsmeier reagent at the C4 position.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.

The overall transformation is a powerful method for constructing the pyrazole core and introducing a formyl group in a single synthetic operation.

Experimental Protocols

General Procedure for the Synthesis of 1-Substituted-3-methyl-1H-pyrazole-4-carbaldehydes

Step 1: Preparation of the Hydrazone Precursor

The synthesis begins with the preparation of the corresponding hydrazone from ethylhydrazine and a suitable ketone. For the synthesis of the target molecule, the logical starting materials would be ethylhydrazine and acetylacetone (2,4-pentanedione), followed by a selective reaction to form the desired hydrazone isomer.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the hydrazone precursor (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 3-5 mL per mmol of hydrazone).

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The optimal temperature and reaction time will depend on the specific substrate and should be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 8 hours.[6]

-

Upon completion of the reaction, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Data Presentation

The following table summarizes typical quantitative data that would be collected for the synthesis of this compound. Please note that the values for the target molecule are not available in the reviewed literature and would need to be determined experimentally.

| Parameter | Description | Reported Value (for analogous compounds) |

| Yield | The isolated yield of the purified product. | Good to excellent (typically 60-90%) |

| Melting Point | The temperature at which the solid product melts. | Varies depending on the substituents. |

| ¹H NMR | Chemical shifts (δ) in ppm and coupling constants (J) in Hz. | Varies; characteristic aldehyde proton signal expected around 9.8-10.0 ppm. |

| ¹³C NMR | Chemical shifts (δ) in ppm. | Varies; characteristic carbonyl carbon signal expected around 185-195 ppm. |

| Mass Spec. | Mass-to-charge ratio (m/z) of the molecular ion. | Consistent with the molecular formula C₇H₁₀N₂O. |

| IR | Characteristic vibrational frequencies in cm⁻¹. | Carbonyl (C=O) stretch typically observed around 1670-1700 cm⁻¹. |

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the synthetic pathway for the formation of this compound from a hydrazone precursor via the Vilsmeier-Haack reaction.

Caption: Synthetic pathway for this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound from hydrazone precursors is most effectively achieved through the Vilsmeier-Haack reaction. This method provides a direct and efficient route to this valuable heterocyclic building block. While the general protocol is well-established, optimization of reaction conditions such as temperature and reaction time may be necessary to achieve high yields and purity for this specific target molecule. The detailed mechanistic understanding and experimental workflow provided in this guide serve as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Physical and chemical properties of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its pyrazole core is a recognized pharmacophore, and the presence of a reactive carbaldehyde group allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential applications.

Chemical and Physical Properties

This compound, with the CAS Number 676348-38-2, is a pyrazole derivative featuring an ethyl group at the 1-position, a methyl group at the 3-position, and a carbaldehyde group at the 4-position.[3]

Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 676348-38-2 | [3] |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Canonical SMILES | CCN1C=C(C(=N1)C)C=O | [4] |

| InChI | InChI=1S/C7H10N2O/c1-3-9-4-7(5-10)6(2)8-9/h4-5H,3H2,1-2H3 | [4] |

| InChIKey | KHIVHAYYUUFWPH-UHFFFAOYSA-N | [4] |

Physical Properties

| Property | Predicted Value | Source |

| XlogP | 0.4 | [4] |

| Flash Point | 100.3 °C | [5] |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Density | Not Available | |

| Solubility | Likely soluble in polar organic solvents like DMSO and methanol. Limited aqueous solubility is expected due to the hydrophobic ethyl and methyl groups. | [6] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, predicted mass spectrometry and collision cross-section data are available.

Mass Spectrometry (Predicted):

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 139.08660 | 126.4 |

| [M+Na]⁺ | 161.06854 | 136.9 |

| [M-H]⁻ | 137.07204 | 128.0 |

| [M]⁺ | 138.07877 | 128.9 |

| Source:[4] |

General fragmentation patterns for aldehydes in mass spectrometry often involve the loss of a hydrogen atom (M-1) or the formyl group (M-29).[3][7] For pyrazole rings, fragmentation can include the expulsion of HCN or N₂.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for this compound is not available, general chemical shift ranges for similar pyrazole structures can be inferred.

-

¹H NMR: The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region (around 9-10 ppm). The pyrazole ring proton will likely be a singlet between 7 and 8.5 ppm. The ethyl and methyl protons will appear in the upfield region.

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected in the highly deshielded region (180-200 ppm). The carbons of the pyrazole ring will have characteristic shifts, and the ethyl and methyl carbons will be in the upfield region.[9][10]

Infrared (IR) Spectroscopy: Key characteristic IR absorption bands for this molecule would include:

-

A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1715 cm⁻¹.

-

C-H stretching vibrations for the aldehyde, aromatic, and aliphatic protons.

-

C=N and C=C stretching vibrations from the pyrazole ring.[11][12]

Chemical Properties and Reactivity

This compound is a versatile building block in organic synthesis.[2] The aldehyde functional group is susceptible to a variety of chemical transformations, including:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Reduction: Reduction of the aldehyde yields the corresponding alcohol.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo addition reactions with various nucleophiles.

-

Condensation Reactions: The aldehyde can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products.[13]

The pyrazole ring itself is a stable aromatic system but can also participate in certain reactions. The nitrogen atoms can act as ligands for metal coordination.

Experimental Protocols

The most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[14][15][16] This reaction involves the formylation of an electron-rich substrate, in this case, a pyrazole precursor, using a Vilsmeier reagent, which is typically formed from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[17][18]

While a specific protocol for this compound is not detailed in the available literature, a general procedure based on the synthesis of analogous compounds is provided below.

General Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

1-Ethyl-3-methyl-1H-pyrazole (starting material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Sodium sulfate, anhydrous

-

Crushed ice

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a thick oil.

-

After the addition is complete, allow the mixture to stir at 0 °C for a specified time (e.g., 30 minutes) to ensure complete formation of the reagent.

-

Dissolve the starting material, 1-Ethyl-3-methyl-1H-pyrazole, in an anhydrous solvent such as dichloromethane (DCM).

-

Add the solution of the pyrazole dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, the reaction mixture is typically heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or the modulation of signaling pathways by this compound itself, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[6][19][20]

Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[1][21]

-

Anticancer Activity: Pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and can inhibit various kinases involved in cancer signaling pathways such as JAK/STAT and MEK.[20][21][22]

-

Antimicrobial and Antifungal Activity: Various substituted pyrazoles have demonstrated efficacy against a range of bacterial and fungal strains.[23]

Given that this compound is a precursor for many of these more complex molecules, it is a key starting point for the development of new therapeutic agents. The specific biological activities of its derivatives would depend on the nature of the substitutions made at the carbaldehyde group.

Safety and Handling

Based on available safety data for analogous compounds, this compound should be handled with care. It is reported to cause skin and serious eye irritation.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. While detailed experimental data on its physical properties are limited, its chemical reactivity, particularly through the Vilsmeier-Haack synthesis, is well-established for related structures. Further research into its specific biological activities and the properties of its derivatives is warranted to fully explore its potential in drug discovery and other applications.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]

- 6. sciensage.info [sciensage.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 13. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 18. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Spectral Data and Experimental Protocols for 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of structurally similar pyrazole derivatives. Detailed experimental protocols for the synthesis and spectral analysis are also provided to assist researchers in their laboratory work.

Predicted and Experimental Spectral Data

The following tables summarize the predicted and available spectral data for this compound. Predicted values are derived from the analysis of analogous compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~9.9 - 10.1 | Singlet | 1H | CHO | - |

| ~7.9 - 8.1 | Singlet | 1H | Pyrazole C5-H | - |

| ~4.1 - 4.3 | Quartet | 2H | N-CH₂-CH₃ | ~7.2 |

| ~2.4 - 2.6 | Singlet | 3H | Pyrazole C3-CH₃ | - |

| ~1.4 - 1.6 | Triplet | 3H | N-CH₂-CH₃ | ~7.2 |

Predicted data is based on spectral analysis of similar pyrazole-4-carbaldehyde derivatives.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 187 | CHO |

| ~148 - 150 | Pyrazole C3 |

| ~138 - 140 | Pyrazole C5 |

| ~118 - 120 | Pyrazole C4 |

| ~45 - 47 | N-CH₂-CH₃ |

| ~15 - 17 | N-CH₂-CH₃ |

| ~12 - 14 | Pyrazole C3-CH₃ |

Predicted data is based on spectral analysis of similar pyrazole-4-carbaldehyde derivatives.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2940 | Medium | C-H stretch (alkyl) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1680 - 1660 | Strong | C=O stretch (aldehyde) |

| ~1580 - 1550 | Medium-Strong | C=N stretch (pyrazole ring) |

| ~1500 - 1480 | Medium | C=C stretch (pyrazole ring) |

| ~1460 - 1440 | Medium | C-H bend (alkyl) |

| ~1380 - 1360 | Medium | C-H bend (methyl) |

Predicted data is based on characteristic vibrational frequencies of functional groups in similar molecules.

Table 4: Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity | Assignment |

| 138 | High | [M]⁺ (Molecular Ion) |

| 137 | High | [M-H]⁺ |

| 109 | Highest | [M-CHO]⁺ or [M-C₂H₅]⁺ |

Data obtained from GC-MS analysis available on PubChem.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.

Materials:

-

1-Ethyl-3-methyl-1H-pyrazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1-Ethyl-3-methyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Thin Film (for oils): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. For direct analysis, a system with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used.

Sample Preparation:

-

GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

ESI-MS: Dissolve the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).

Data Acquisition:

-

GC-MS (EI): Inject the sample into the GC, which separates the components before they enter the mass spectrometer. The standard electron energy for EI is 70 eV.

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectral characterization of the target compound.

Caption: Logical relationship between spectroscopic techniques and structural information.

A Technical Guide to the Biological Activity of Substituted Pyrazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole-4-carbaldehydes represent a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a core component in numerous approved drugs and clinical candidates.[3][4] The addition of a carbaldehyde group at the 4-position provides a reactive handle for further molecular elaboration, enabling the exploration of diverse chemical space and the optimization of pharmacological properties. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this important class of compounds.

Synthesis of Substituted Pyrazole-4-carbaldehydes

The most prevalent and efficient method for the synthesis of 3-substituted or 1,3-disubstituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This one-pot reaction typically involves the formylation and cyclization of hydrazones derived from ketones.

General Synthetic Workflow

The synthesis generally proceeds by first forming a hydrazone from a substituted ketone and a hydrazine. This intermediate is then treated with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide), which acts as both a cyclizing and formylating agent to yield the target pyrazole-4-carbaldehyde.[8][9]

Experimental Protocol: Vilsmeier-Haack Synthesis

The following is a generalized protocol based on methodologies reported in the literature.[8][9]

-

Hydrazone Formation:

-

Dissolve equimolar amounts of a substituted ketone (e.g., 2,4-dichloro acetophenone) and a substituted hydrazide (e.g., 2-phenoxyacetohydrazide) in a suitable solvent such as ethanol or methanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture. The precipitated solid (hydrazone) is collected by filtration, washed with cold ethanol, and dried.

-

-

Cyclization and Formylation:

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cooled, dry dimethylformamide (DMF) with stirring.

-

Add the previously synthesized hydrazone (1 equivalent) portion-wise to the Vilsmeier reagent.

-

Stir the reaction mixture at 60-70°C for 4-10 hours.

-

After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice.

-

Neutralize the solution with sodium bicarbonate (NaHCO₃) or another suitable base.

-

The solid product that separates is filtered, washed thoroughly with water, dried, and purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or DMF).[8]

-

Biological Activities and Quantitative Data

Substituted pyrazole-4-carbaldehydes and their subsequent derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4]

Antimicrobial Activity

Numerous studies have demonstrated the efficacy of pyrazole-4-carbaldehyde derivatives against various pathogenic bacteria and fungi.[5][10][11] The mechanism often involves the disruption of essential cellular processes in the microorganisms. The presence of specific substituents, particularly halogens, on the phenyl rings has been shown to enhance antimicrobial potency.[8]

Table 1: Antimicrobial Activity of Substituted Pyrazole-4-carbaldehyde Derivatives

| Compound Series | Substituent (R) | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazoles | H, 4-Cl, 4-Br | S. aureus | 15.63 - 62.5 | [12] |

| Thiazolyl-pyrazoles | H, 4-Cl, 4-Br | E. coli | 31.25 - 125 | [12] |

| Thiazolyl-pyrazoles | H, 4-Cl, 4-Br | C. albicans | 15.63 - 62.5 | [12] |

| 3-(2,4-dichlorophenyl)-1-(phenoxyacetyl)-pyrazoles | 4-Br | B. subtilis | 125 | [8] |

| 3-(2,4-dichlorophenyl)-1-(phenoxyacetyl)-pyrazoles | 2,4,6-trichloro | S. aureus | 125 | [8] |

| 3-(2,4-dichlorophenyl)-1-(phenoxyacetyl)-pyrazoles | 4-Br | C. albicans | 250 |[8] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution)

-

Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate using Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Anticancer Activity

The pyrazole scaffold is a cornerstone in the design of targeted anticancer agents. Derivatives of pyrazole-4-carbaldehyde have shown significant cytotoxic activity against a range of human cancer cell lines.[13][14] Some of these compounds exert their effect by inhibiting key enzymes in cell signaling pathways, such as protein kinases.

One such target is the PI3K (Phosphoinositide 3-kinase) pathway, which is crucial for cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

Table 2: In Vitro Anticancer Activity of Substituted Pyrazole Derivatives

| Compound Series | Substituent | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Pyrazole carbaldehydes | N/A (Compound 43) | MCF-7 (Breast) | 0.25 | [13] |

| Polysubstituted pyrazoles | N/A (Compound 59) | HepG2 (Liver) | 2.0 | [13] |

| Indole-pyrazoles | N/A (Compounds 33, 34) | HCT116, MCF-7, HepG2, A549 | < 23.7 | [13] |

| Pyrazolo[3,4-d]pyrimidin-4-ones | 5-(4-nitrobenzylideneamino) | MCF-7 (Breast) | 11.0 | [15] |

| Pyrazolo[3,4-d]pyrimidin-4-ones | 5-(4-chlorobenzylideneamino) | MCF-7 (Breast) | 12.0 |[15] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in a solubilization solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated from the dose-response curve.

Anti-inflammatory Activity

Certain pyrazole-4-carbaldehyde derivatives have demonstrated significant anti-inflammatory effects.[16] The mechanism of action can involve the inhibition of inflammatory enzymes like cyclooxygenases (COX) or the stabilization of protein denaturation, a key process in inflammatory diseases.[16][17]

Table 3: Anti-inflammatory Activity of Substituted Pyrazole Derivatives

| Compound Series | Substituent | Assay | Activity (% Inhibition or IC₅₀) | Reference |

|---|---|---|---|---|

| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazoles | 4-NO₂ | Protein Denaturation | 93.53% Inhibition | [17] |

| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazoles | 4-F | Protein Denaturation | 88.25% Inhibition | [16] |

| Pyrazole derivatives | N/A (Compound 122a) | COX-2 Inhibition | IC₅₀ = 39.42 µg/mL | [17] |

| Pyrazole-NO hybrids | Organic nitrate ester | Carrageenan-induced edema | Potent activity |[16] |

Experimental Protocol: Anti-inflammatory Activity (Inhibition of Protein Denaturation)

-

Reaction Mixture: The reaction mixture consists of the test compound at various concentrations (e.g., 10-500 µg/mL) and a 1% aqueous solution of bovine serum albumin (BSA).

-

pH Adjustment: The pH of the mixture is adjusted to 6.3 using 1N hydrochloric acid.

-

Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 20 minutes.

-

Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control solution (without the test compound). Diclofenac sodium is often used as a standard reference drug.[16][17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jpsionline.com [jpsionline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. orientjchem.org [orientjchem.org]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. srrjournals.com [srrjournals.com]

- 15. mdpi.com [mdpi.com]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Vilsmeier-Haack Reaction: A Technical Guide to the Synthesis of Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This powerful and versatile method is particularly effective for the synthesis of pyrazole-4-carbaldehydes, which are crucial building blocks in the development of pharmaceuticals and advanced materials.[4][5] The pyrazole nucleus itself is a privileged scaffold in medicinal chemistry, and the introduction of a formyl group at the 4-position opens up a vast array of possibilities for further molecular elaboration.[4][6] This guide provides an in-depth overview of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, covering its mechanism, experimental protocols, and substrate scope.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.[7]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a disubstituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][7]

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This attack preferentially occurs at the C4 position of the pyrazole ring.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.[3]

Caption: Mechanism of the Vilsmeier-Haack Reaction for Pyrazole Formylation.

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is a well-established procedure. While specific conditions may vary depending on the substrate, a general protocol is outlined below.

General Procedure for the Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes[4]

-

Reagent Preparation: In a dried flask under an inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to cooled (typically -10°C to 0°C) N,N-dimethylformamide (DMF).[8] The mixture is stirred until the viscous, white Vilsmeier reagent is formed.[8]

-

Reaction: The starting pyrazole derivative is then added to the pre-formed Vilsmeier reagent.

-

Heating: The reaction mixture is heated to a specific temperature (ranging from 70°C to 120°C) and stirred for a period of 2 to 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[4][8]

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured into crushed ice or ice-cold water.[6][9]

-

Neutralization and Extraction: The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[4]

Caption: General Experimental Workflow for Pyrazole-4-carbaldehyde Synthesis.

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack reaction for the formylation of pyrazoles is highly dependent on the substituents present on the pyrazole ring. A summary of reaction conditions and yields for various 1,3-disubstituted 5-chloro-1H-pyrazoles is presented below.

| Entry | R¹ (at N1) | R³ (at C3) | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | Me | Pr | 2 | 120 | 85 | [4] |

| 2 | Et | Pr | 2 | 120 | 81 | [4] |

| 3 | CH₂CH₂OH | Pr | 2 | 120 | 58ᵃ | [4] |

| 4 | Ph | Pr | 12 | 120 | 52 | [4] |

| 5 | Ph | Ph | 12 | 120 | 41 | [4] |

| 6 | 4-Me-C₆H₄ | Pr | 12 | 120 | 73 | [4] |

| 7 | 4-F-C₆H₄ | Me | 12 | 120 | 62 | [4] |

| 8 | 4-NO₂-C₆H₄ | Pr | 14 | 120 | 0ᵇ | [4] |

| 9 | 2,4-(NO₂)₂-C₆H₃ | Pr | 14 | 120 | 0ᵇ | [4] |

| 10 | Me | CF₃ | 14 | 120 | 0ᵇ | [4] |

ᵃ Concomitant substitution of the hydroxyl group with a chlorine atom was observed. ᵇ No reaction, starting material was recovered.

Substrate Scope and Limitations

The Vilsmeier-Haack reaction is broadly applicable to a wide range of pyrazole derivatives. However, the electronic nature of the substituents on the pyrazole ring plays a critical role in the outcome of the reaction.

-

Electron-donating groups: Pyrazoles bearing electron-donating alkyl or aryl groups at the N1 and C3 positions generally undergo formylation smoothly, providing good to excellent yields of the corresponding 4-carbaldehydes.[4]

-

Electron-withdrawing groups: Conversely, the presence of strong electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃), on the pyrazole ring can significantly deactivate the system towards electrophilic substitution, often resulting in no reaction or very low conversions.[4] Aromatic substituents, being more electron-withdrawing than alkyl groups, can also hinder the formylation of 5-chloropyrazoles.[4]

-

Side Reactions: In some cases, unexpected side reactions can occur. For instance, the formylation of 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole is accompanied by the substitution of the hydroxyl group with a chlorine atom.[4]

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole-4-carbaldehydes. Its operational simplicity, use of readily available reagents, and broad substrate scope make it a highly attractive method for both academic research and industrial applications. A thorough understanding of the reaction mechanism and the electronic effects of the substituents on the pyrazole ring is crucial for optimizing reaction conditions and achieving high yields of the desired products. The resulting pyrazole-4-carbaldehydes are valuable intermediates, paving the way for the synthesis of a diverse range of complex molecules with significant biological and material properties.

References

- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Storage and Stability of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Given the limited publicly available stability data specific to this compound, this guide synthesizes general principles of chemical stability, handling of analogous compounds, and regulatory guidelines for forced degradation studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling protocols.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 676348-38-2 |

| Appearance | Typically a solid |

| Flash Point | 100.3°C |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available safety data sheets and general chemical storage principles.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Specific recommendations vary from 2-8°C to -20°C.[1][2] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a dry and well-ventilated place.[1] | To prevent hydrolysis and oxidation. |

| Container | Keep container tightly closed and sealed. | To prevent exposure to moisture and atmospheric contaminants. |

| Light | Store protected from light. | Aldehyde functional groups can be susceptible to photolytic degradation. |

Handling Precautions:

-

This compound may cause skin and serious eye irritation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

Stability Profile and Potential Degradation Pathways

While specific stability studies on this compound are not extensively documented in publicly available literature, an understanding of its chemical structure allows for the prediction of potential degradation pathways. The primary sites of instability are the aldehyde functional group and the pyrazole ring, which can be susceptible to hydrolysis, oxidation, and photolysis.

A logical workflow for investigating the stability of a chemical compound like this compound is outlined below.

Caption: Workflow for Stability Assessment.

Hydrolytic Degradation

The aldehyde group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, reactions can occur. While specific data for this compound is lacking, related pyrazole esters have shown susceptibility to hydrolysis at pH 8. The pyrazole ring itself is generally stable to hydrolysis.

Oxidative Degradation

The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by stronger oxidizing agents.

Caption: Oxidation of the Aldehyde Group.

Photolytic Degradation

Aromatic aldehydes can undergo various photochemical reactions upon exposure to UV or visible light. These can include oxidation, reduction, or polymerization. While specific photostability data for this compound is unavailable, it is prudent to protect it from light during storage and handling.

Thermal Degradation

In the absence of other reagents, many organic molecules will decompose at elevated temperatures. The pyrazole ring is generally thermally stable. Studies on other pyrazole derivatives have shown decomposition at very high temperatures. For this compound, thermal degradation is expected to be a concern primarily at temperatures approaching its flash point and beyond.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to establish a comprehensive stability profile for this compound, conducting a forced degradation study is recommended. The following are general protocols based on ICH guidelines that can be adapted for this specific compound.

Table 3: General Protocol for a Forced Degradation Study

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile, methanol) and add an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize the solution before analysis. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature or slightly elevated temperature for a specified period. |

| Photolytic Degradation | Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber). The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy should not be less than 200 watt hours/square meter. |

| Thermal Degradation | Store the solid compound in a controlled temperature oven at elevated temperatures (e.g., 60°C, 80°C, 100°C) for a specified period. |

Analytical Method:

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, should be developed and validated. This method must be able to separate the intact compound from all potential degradation products.

Caption: Experimental Workflow for Forced Degradation.

Conclusion

While specific, quantitative stability data for this compound is limited in the public domain, this guide provides a framework for its safe storage, handling, and stability assessment based on its chemical structure and general principles of chemical stability. For critical applications in research and drug development, it is strongly recommended that users perform their own stability studies under conditions relevant to their specific use case. The protocols and potential degradation pathways outlined herein provide a solid starting point for such investigations.

References

An In-depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its pyrazole core is a privileged scaffold in medicinal chemistry, notably found in various drugs exhibiting anti-inflammatory, analgesic, and anti-cancer properties. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and explores its application as a precursor in the development of targeted therapeutics, particularly focusing on the inhibition of the cyclooxygenase-2 (COX-2) signaling pathway.

Compound Identification and Properties

This compound is a substituted pyrazole derivative characterized by an ethyl group at the 1-position, a methyl group at the 3-position, and a formyl (carbaldehyde) group at the 4-position of the pyrazole ring.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [2][3] |

| Molecular Weight | 138.17 g/mol | [2][3] |

| CAS Number | 676348-38-2 | [2][3] |

| Appearance | Varies; often a solid | N/A |

| Storage | 2-8°C, dry, sealed | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, a precursor to 1-ethyl-3-methyl-1H-pyrazole, using a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7][8]

General Experimental Workflow

The synthesis can be visualized as a two-step process: the formation of the Vilsmeier reagent followed by the formylation of the pyrazole substrate and subsequent workup.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methods for similar pyrazole substrates.[9][10][11][12] Researchers should optimize conditions for their specific setup.

Materials:

-

1-Ethyl-3-methyl-1H-pyrazole (starting material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous (optional, as solvent)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (e.g., 5-10 equivalents relative to the substrate). Cool the flask in an ice bath to 0-5°C. Slowly add POCl₃ (e.g., 1.2-2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature is maintained below 10°C. The formation of a white, viscous chloroiminium salt (the Vilsmeier reagent) should be observed. Stir the mixture at this temperature for 30-60 minutes.[11]

-

Formylation Reaction: Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.[9][10]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This quenching step is highly exothermic and should be performed with caution in a fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can then be purified by column chromatography on silica gel.

Applications in Drug Development: Targeting the COX-2 Pathway

Pyrazole derivatives are foundational to the development of non-steroidal anti-inflammatory drugs (NSAIDs).[13][14] A prominent example is Celecoxib, a selective COX-2 inhibitor.[15][16] this compound serves as a key building block for synthesizing analogues of such drugs.

The anti-inflammatory effects of these compounds are primarily achieved by inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the prostaglandin synthesis pathway.[17][18] Under inflammatory conditions, its expression is upregulated, leading to increased production of prostaglandins, particularly Prostaglandin E2 (PGE2), which are potent mediators of pain and inflammation.[19][20][21]

The COX-2 Signaling Pathway

The signaling cascade begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is subsequently converted into various prostaglandins, including PGE2, which then act on its receptors to elicit an inflammatory response.[22][23][24] Selective inhibitors developed from pyrazole scaffolds block the active site of the COX-2 enzyme, thus preventing the synthesis of these pro-inflammatory mediators.

References

- 1. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

- 2. usbio.net [usbio.net]

- 3. This compound [myskinrecipes.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. benchchem.com [benchchem.com]

- 12. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 15. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 19. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 21. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 23. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. experts.arizona.edu [experts.arizona.edu]

Methodological & Application

Application Notes and Protocols: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, a versatile building block in the construction of diverse heterocyclic scaffolds with significant potential in medicinal chemistry and agrochemical research.[1][2] This document details key applications, including the synthesis of pyrazolo[3,4-d]pyrimidines and pyrano[2,3-c]pyrazoles, complete with detailed experimental protocols, quantitative data, and visual workflows.

Synthesis of Bioactive Heterocycles

This compound serves as a crucial precursor for the synthesis of various fused heterocyclic systems. Its aldehyde functionality allows for facile condensation reactions with active methylene compounds and subsequent cyclization to yield complex molecular architectures. Notably, it is a key starting material for pyrazolo[3,4-d]pyrimidines, a class of compounds known for their wide range of biological activities, including anticancer and antimicrobial properties. Furthermore, its application in multicomponent reactions enables the efficient, one-pot synthesis of highly substituted pyrano[2,3-c]pyrazoles, which are also of significant interest in drug discovery.[3][4]

Key Applications and Experimental Protocols

Knoevenagel Condensation with Malononitrile

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. This compound readily undergoes this reaction with active methylene compounds like malononitrile to produce an α,β-unsaturated dinitrile. This intermediate is a versatile precursor for further synthetic transformations.

Experimental Protocol: Synthesis of 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile

A mixture of this compound (1.0 mmol), malononitrile (1.1 mmol) in methanol (3 mL) is placed in a microwave reactor. The reaction mixture is irradiated for 30 minutes at 60°C and 20 W. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solution is filtered and washed with water (3 x 5 mL). The resulting solid product is recrystallized from a hexane-dichloromethane (1:1) mixture to yield the pure compound.

Quantitative Data

| Product | Yield | Melting Point (°C) |

| 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile | >90% | 118-120 |

Spectroscopic Data

| Type | Data |

| IR (KBr, cm⁻¹) | 2220 (CN), 1665 (C=C) |

| ¹H NMR (CDCl₃, ppm) | 7.90 (s, 1H, pyrazole-H), 7.70 (s, 1H, =CH), 4.15 (q, 2H, CH₂), 2.50 (s, 3H, CH₃), 1.45 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | 160.0, 158.5, 140.0, 115.0, 113.5, 83.0, 45.0, 15.0, 12.0 |

Reaction Workflow

Caption: Knoevenagel condensation workflow.

Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. This compound can be utilized in a four-component reaction with ethyl acetoacetate, hydrazine hydrate, and malononitrile to construct the pyrano[2,3-c]pyrazole scaffold.

Experimental Protocol: Synthesis of 6-Amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), this compound (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL) are added successively at room temperature. The reaction is stirred vigorously for 20 minutes in an open atmosphere. The precipitated solid is filtered, washed with water, and then with a mixture of ethyl acetate/hexane (20:80). The crude product is purified by recrystallization from ethanol.

Quantitative Data

| Product | Yield |

| 6-Amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 85-95% |

Reaction Scheme

Caption: Four-component synthesis of a pyrano[2,3-c]pyrazole.

Synthesis of 1-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Conceptual Synthetic Pathway

Caption: Conceptual pathway to a pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for Knoevenagel condensations and multicomponent reactions offer efficient and high-yielding routes to complex molecules of interest to the pharmaceutical and agrochemical industries. Further exploration of its reactivity is likely to uncover novel synthetic pathways to other important chemical entities.

References

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a key building block in the synthesis of a variety of heterocyclic compounds with significant potential in pharmaceutical development. Its pyrazole core is a prevalent scaffold in many biologically active molecules, contributing to a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The aldehyde functional group provides a reactive handle for diverse chemical transformations, making it an ideal starting material for the construction of more complex molecular architectures.

This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of novel pharmaceutical agents, with a focus on the preparation of enantiomerically pure (S)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)piperidine-2,4-diones. These compounds are of interest for their potential therapeutic applications.

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of:

-

Orexin Receptor Antagonists: These compounds are under investigation for the treatment of sleep disorders.

-

Enantiomerically Pure Piperidine-2,4-diones: These molecules are valuable for designing novel therapeutic agents due to the biological significance of both the pyrazole and piperidine-2,4-dione moieties.

-

3-Amino-isoquinolines: Certain derivatives have demonstrated activity against various tumor cell lines.

Featured Application: Synthesis of (S)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)piperidine-2,4-dione

This section details the synthetic route to (S)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)piperidine-2,4-dione, a chiral piperidine-2,4-dione derivative with potential pharmacological activity. The synthesis leverages an asymmetric approach utilizing a chiral sulfinamide auxiliary to control the stereochemistry of the final product.

Synthetic Workflow

Caption: Synthetic pathway to (S)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)piperidine-2,4-dione.

Experimental Protocols

Protocol 1: Synthesis of N-tert-butanesulfinyl imine from this compound

Objective: To synthesize the chiral N-tert-butanesulfinyl imine intermediate.

Materials:

-

This compound

-

(R)-tert-butanesulfinamide

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Anhydrous solvent (e.g., THF or CH₂Cl₂)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add (R)-tert-butanesulfinamide (1.05 eq).

-

Add Titanium(IV) isopropoxide (2.0 eq) to the mixture.

-

Stir the reaction mixture at 50 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of brine.

-

Filter the mixture through a pad of celite and wash with ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-tert-butanesulfinyl imine.

Protocol 2: Synthesis of (S)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)piperidine-2,4-dione

Objective: To synthesize the final piperidine-2,4-dione product through a multi-step sequence.

Materials:

-

N-tert-butanesulfinyl imine of this compound

-

Allylating agent (e.g., allyl bromide with Indium or Zinc)

-